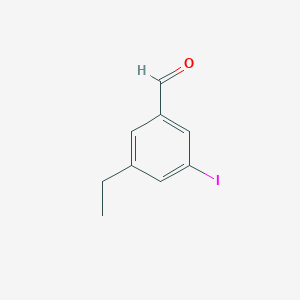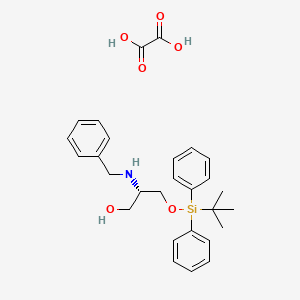
(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate is a chiral compound that features a benzylamino group, a tert-butyldiphenylsilyl-protected hydroxyl group, and an oxalate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Benzylamino Group: The protected intermediate undergoes a nucleophilic substitution reaction with benzylamine to introduce the benzylamino group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The oxalate counterion can be reduced under specific conditions.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove the tert-butyldiphenylsilyl group.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of free amine or alcohol.
Substitution: Formation of deprotected alcohol or new functionalized derivatives.
Scientific Research Applications
(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyldiphenylsilyl group provides steric protection. The oxalate counterion may influence the solubility and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-OL oxalate: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL acetate: Similar structure but with an acetate counterion instead of oxalate.
Uniqueness
The unique combination of the tert-butyldiphenylsilyl-protected hydroxyl group and the oxalate counterion in (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C28H35NO6Si |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol;oxalic acid |
InChI |
InChI=1S/C26H33NO2Si.C2H2O4/c1-26(2,3)30(24-15-9-5-10-16-24,25-17-11-6-12-18-25)29-21-23(20-28)27-19-22-13-7-4-8-14-22;3-1(4)2(5)6/h4-18,23,27-28H,19-21H2,1-3H3;(H,3,4)(H,5,6)/t23-;/m0./s1 |
InChI Key |
BPHGZBYESZNARU-BQAIUKQQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H](CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


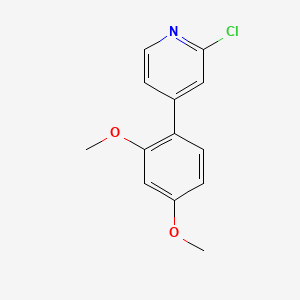

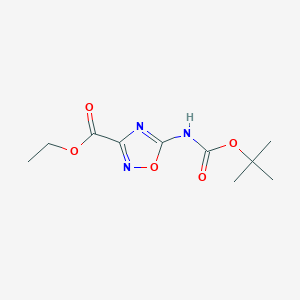
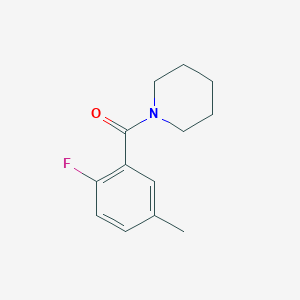



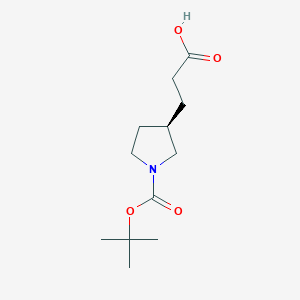
![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)

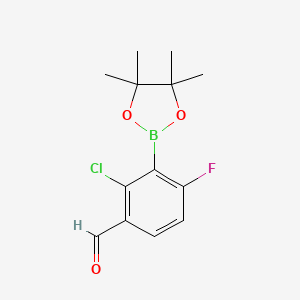
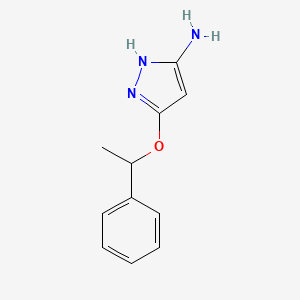
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
